Renal Safety Advantage of Nedaplatin Over Cisplatin: Sixfold Higher Dose for Equivalent Nephrotoxicity
Nedaplatin demonstrates a substantial renal safety margin over cisplatin. Kidney tissue accumulation of cisplatin administered at 3.75 mg/kg in rats was similar to that of nedaplatin administered at 24 mg/kg, indicating an approximately 6.4-fold higher nedaplatin dose required to achieve the same renal platinum burden [1]. At these equi-accumulative doses, plasma creatinine and urinary N-acetyl-β-D-glucosaminidase (NAG) increases were comparable, confirming that the lower renal accumulation of nedaplatin is the mechanistic basis for its reduced clinical nephrotoxicity [1][2]. In patients with nasopharyngeal carcinoma receiving concurrent chemoradiotherapy, nephrotoxicity occurred in 9.1% of the nedaplatin group versus 17.9% in the cisplatin group—a 49% relative reduction [3].
| Evidence Dimension | Kidney tissue accumulation and clinical nephrotoxicity incidence |
|---|---|
| Target Compound Data | Nedaplatin 24 mg/kg produces kidney accumulation equivalent to cisplatin 3.75 mg/kg; clinical nephrotoxicity 9.1% |
| Comparator Or Baseline | Cisplatin 3.75 mg/kg; clinical nephrotoxicity 17.9% |
| Quantified Difference | Approximately 6.4-fold dose for equivalent renal accumulation; 49% relative reduction in clinical nephrotoxicity |
| Conditions | Rat model (Wistar, intravenous, kidney tissue platinum measurement) [1]; Human retrospective NPC cohort (n=141, IMRT concurrent chemoradiotherapy) [3] |
Why This Matters
For renal-compromised patients or protocols with cumulative nephrotoxic drug loads, nedaplatin offers a quantitatively validated renal-sparing alternative to cisplatin, reducing the probability of treatment-limiting renal adverse events by nearly half.
- [1] Hanada K, et al. Relationship between cisplatin or nedaplatin-induced nephrotoxicity and renal accumulation. Jpn J Pharm Health Care Sci. 2008;34(3):214-221. CiNii Research. View Source
- [2] Kitada N, et al. Comparative analysis of cell injury after exposure to antitumor platinum derivatives in kidney tubular epithelial cells. Chemotherapy. 2008;54(6):386-393. PMID: 18560229. View Source
- [3] Huang Y, et al. Efficacy and toxicity of three concurrent chemoradiotherapy regimens in treating nasopharyngeal carcinoma: comparison among cisplatin, nedaplatin, and lobaplatin. Medicine. 2022;101(49):e31187. View Source
